molecular formula C19H18N2O5 B4512212 5-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4512212
M. Wt: 354.4 g/mol
InChI Key: CLJSAJDYCNNJOP-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of methoxy groups on the phenyl rings and an oxazole ring fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of an amine with an aldehyde under controlled conditions. For instance, one method involves taking the amine and aldehyde in a conical flask and subjecting them to microwave irradiation for 5-8 minutes at 540 W. The reaction mixture is then allowed to cool to room temperature, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl rings can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the oxazole ring would yield dihydro-oxazole derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antioxidant properties and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-(4-Methoxyphenyl)-1,2-oxazole-3-carboxamide
  • 5-(3,4-Dimethoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide lies in the presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-23-14-7-5-13(6-8-14)20-19(22)15-11-17(26-21-15)12-4-9-16(24-2)18(10-12)25-3/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJSAJDYCNNJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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5-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Reactant of Route 3
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5-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

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